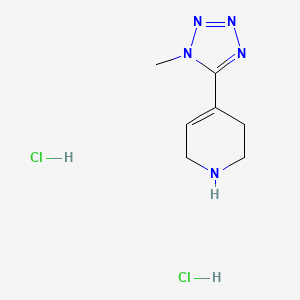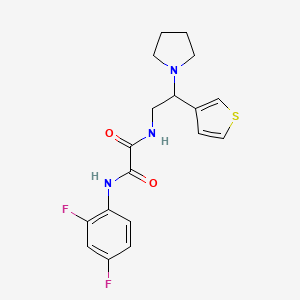
4-(1-Methyltetrazol-5-yl)-1,2,3,6-tetrahydropyridine;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrazoles are a class of synthetic organic heterocyclic compounds that consist of a five-membered aromatic ring with four nitrogen atoms and one carbon atom . They have attracted much attention in medicinal chemistry due to their diverse biological applications .
Synthesis Analysis
Tetrazoles can be synthesized through various methods. One of the most direct and convenient routes to 5-substituted-1H-tetrazoles is [2+3]-cycloaddition between a nitrile and an azide . Other synthetic approaches rely on the in situ generation of highly toxic and explosive hydrazoic acid through activation of the azide by expensive and toxic metals, strong Lewis acids, or amine salts .Molecular Structure Analysis
The tetrazole ring system is planar, which favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons . This property is advantageous for receptor–ligand interactions .Chemical Reactions Analysis
Tetrazoles exhibit both electron-donating and electron-withdrawing properties due to the nitrogen-rich conjugated structure . They resist oxidation even when very strong oxidizing agents are employed because of their low HOMO energy .Physical And Chemical Properties Analysis
Tetrazoles are known for their extraordinary stability under metabolic conditions . They have the largest number of nitrogen atoms for any viable heterocycle since pentazoles are extremely explosive even at low temperatures .Wissenschaftliche Forschungsanwendungen
Anticancer Research
The compound’s aziridine moiety (Figure 1A) makes it an interesting candidate for anticancer drug development. Aziridines are known for their ring strain, which can lead to potent biological activity. Researchers have explored derivatives of EN300-7539411 as potential inhibitors of cancer cell growth .
Glycosidase Inhibition
EN300-7539411 belongs to the family of aminocyclopentitols (Figure 1B). These compounds are glycosidase inhibitors, which means they interfere with carbohydrate metabolism. Glycosidases play crucial roles in various diseases, including lysosomal storage disorders and viral infections. By targeting these enzymes, EN300-7539411 derivatives may have therapeutic applications .
Water Chemistry and Green Synthesis
The synthesis of EN300-7539411 involves environmentally friendly conditions. Researchers achieved excellent yields (95%) through nucleophilic ring-opening reactions. Investigating water-based reactions and sustainable synthetic methods is crucial for green chemistry. EN300-7539411 exemplifies this approach, contributing to the development of eco-friendly processes .
Coordination Chemistry
EN300-7539411’s thiol-incorporated structure suggests potential applications in coordination chemistry. Thiol groups can form stable complexes with metal ions. Researchers may explore its coordination behavior and potential catalytic or sensing applications in metal-binding studies .
Drug Delivery Systems
Given its unique structure, EN300-7539411 could serve as a building block for drug delivery systems. Researchers might modify it to enhance solubility, stability, and targeted drug release. Investigating its encapsulation within nanoparticles or other carriers could lead to innovative drug delivery strategies .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(1-methyltetrazol-5-yl)-1,2,3,6-tetrahydropyridine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N5.2ClH/c1-12-7(9-10-11-12)6-2-4-8-5-3-6;;/h2,8H,3-5H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPOPOHSXIWWNSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)C2=CCNCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Methyltetrazol-5-yl)-1,2,3,6-tetrahydropyridine;dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzylbutanamide](/img/structure/B2638562.png)
![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)quinoxaline-2-carboxamide](/img/structure/B2638564.png)
![5-methyl-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2638566.png)
![(E)-N-(3-(2-methoxyethyl)-6-(methylthio)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2638568.png)


![8-(sec-butyl)-3-isopentyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2638574.png)
![(E)-4-(Dimethylamino)-N-methyl-N-[2-[methyl-(1-methylpiperidin-4-yl)amino]cyclohexyl]but-2-enamide](/img/structure/B2638576.png)
![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylethanone](/img/structure/B2638577.png)
![(E)-4-(Dimethylamino)-N-[[2-methyl-1-(pyridine-3-carbonyl)pyrrolidin-2-yl]methyl]but-2-enamide](/img/structure/B2638578.png)

![Methyl 4-({[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}carbamoyl)benzoate](/img/structure/B2638582.png)

![1-(4-fluorophenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2638584.png)